Cas no 201224-89-7 (3-Pentyl Isothiocyanate)

3-Pentyl Isothiocyanate 化学的及び物理的性質

名前と識別子

-

- 3-isothiocyanatopentane

- 3-Pentyl isothiocyanate

- 3-Pentane isothiocyanate

- 3-Pentyl Isothiocyanate

-

- MDL: MFCD00060395

- インチ: InChI=1S/C6H11NS/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3

- InChIKey: YDRYFNXKCXDLPP-UHFFFAOYSA-N

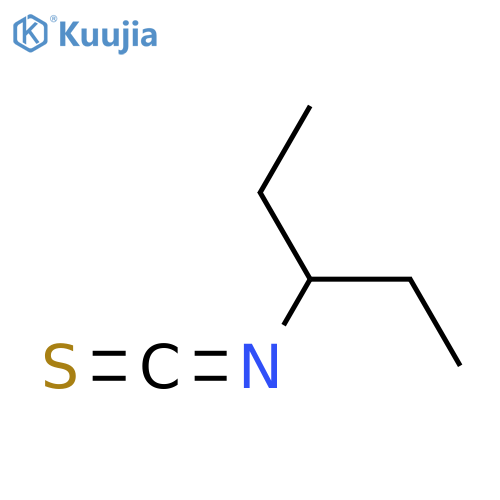

- ほほえんだ: CCC(CC)N=C=S

計算された属性

- せいみつぶんしりょう: 129.06100

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 3

じっけんとくせい

- 密度みつど: 0,92 g/cm3

- ふってん: 90°C 25mm

- フラッシュポイント: 59.4°C

- 屈折率: 1.484

- PSA: 44.45000

- LogP: 2.27780

3-Pentyl Isothiocyanate セキュリティ情報

- 危険物輸送番号:UN 2810

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: 26-36/37/39

- 危険レベル:IRRITANT-HARMFUL

3-Pentyl Isothiocyanate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Pentyl Isothiocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-206257-0.25g |

3-isothiocyanatopentane |

201224-89-7 | 95% | 0.25g |

$19.0 | 2023-09-16 | |

| TRC | P280263-500mg |

3-Pentyl Isothiocyanate |

201224-89-7 | 500mg |

$ 80.00 | 2022-06-03 | ||

| abcr | AB170261-5 g |

3-Pentyl isothiocyanate; 98% |

201224-89-7 | 5g |

€184.20 | 2023-06-23 | ||

| Enamine | EN300-206257-5.0g |

3-isothiocyanatopentane |

201224-89-7 | 95% | 5g |

$97.0 | 2023-05-31 | |

| Oakwood | 009559-1g |

3-Pentyl isothiocyanate |

201224-89-7 | 98% | 1g |

$33.00 | 2024-07-19 | |

| Enamine | EN300-206257-0.5g |

3-isothiocyanatopentane |

201224-89-7 | 95% | 0.5g |

$24.0 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1265494-1g |

Pentane, 3-isothiocyanato- |

201224-89-7 | 98% | 1g |

$180 | 2025-02-20 | |

| Enamine | EN300-206257-1g |

3-isothiocyanatopentane |

201224-89-7 | 95% | 1g |

$32.0 | 2023-09-16 | |

| Enamine | EN300-206257-5g |

3-isothiocyanatopentane |

201224-89-7 | 95% | 5g |

$97.0 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1265494-1g |

Pentane, 3-isothiocyanato- |

201224-89-7 | 98% | 1g |

$180 | 2025-02-18 |

3-Pentyl Isothiocyanate 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

3-Pentyl Isothiocyanateに関する追加情報

Introduction to 3-Pentyl Isothiocyanate (CAS No. 201224-89-7) and Its Emerging Applications in Chemical Biology

3-Pentyl Isothiocyanate, identified by the chemical abstracts service number 201224-89-7, is a versatile organosulfur compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the isothiocyanate family, characterized by the presence of a carbon-nitrogen triple bond connected to a sulfur atom, which endows it with remarkable reactivity and biological activity. The pentyl side chain in its molecular structure contributes to its solubility and interaction with biological targets, making it a valuable tool in drug discovery and synthetic chemistry.

The chemical structure of 3-Pentyl Isothiocyanate can be represented as C₆H₁₁NS, where the isothiocyanate functional group (-N=C=S) is attached to a pentyl group (C₅H₁₁). This configuration allows the compound to participate in various chemical reactions, including nucleophilic addition, cycloadditions, and condensation reactions, which are pivotal in organic synthesis. Its reactivity makes it particularly useful in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

In recent years, 3-Pentyl Isothiocyanate has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas is its use as a precursor in the synthesis of bioactive molecules. For instance, isothiocyanates are known to undergo reaction with amines to form thioureas, which have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The pentyl group enhances the lipophilicity of these derivatives, improving their bioavailability and membrane permeability.

Recent research has highlighted the role of 3-Pentyl Isothiocyanate in developing novel therapeutic agents. A notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain kinases involved in cancer progression. The study revealed that the pentyl side chain plays a crucial role in modulating the binding affinity of these derivatives to their target proteins. This finding opens up new avenues for designing more effective kinase inhibitors.

Moreover, 3-Pentyl Isothiocyanate has been explored as a tool in chemical biology for studying protein-protein interactions. The reactivity of the isothiocyanate group allows it to covalently label nucleophilic residues on proteins, providing insights into their conformational changes and interaction dynamics. This approach has been particularly useful in elucidating the mechanisms of action of various signaling pathways. The pentyl group's steric hindrance can be tailored to target specific residues, enhancing the precision of these studies.

The synthesis of 3-Pentyl Isothiocyanate itself is an intriguing process that involves the reaction of pentyl halides with sodium thiocyanate or other thiocarbonyl compounds under controlled conditions. Advanced synthetic techniques, such as transition metal-catalyzed reactions, have been employed to improve yield and purity. These methods are essential for ensuring that the compound meets the stringent requirements for biological studies.

In conclusion, 3-Pentyl Isothiocyanate (CAS No. 201224-89-7) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features and reactivity make it a valuable intermediate in synthesizing bioactive molecules. The ongoing research into its applications underscores its importance as a tool for understanding biological processes and developing new therapeutic strategies. As scientific knowledge advances, it is expected that even more innovative uses for this compound will emerge.

201224-89-7 (3-Pentyl Isothiocyanate) 関連製品

- 201224-94-4(2-Pentyl Isothiocyanate)

- 33522-03-1(Cyclopentyl isothiocyanate)

- 59037-64-8(Cyclododecyl isothiocyanate)

- 4426-79-3(2-Isothiocyanatobutane)

- 69626-80-8(2-Octyl isothiocyanate)

- 33522-04-2(Cyclooctyl isothiocyanate)

- 21663-51-4(2-Heptyl isothiocyanate)

- 81542-16-7(Cycloheptyl Isothiocyanate)

- 1186608-71-8(3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine)

- 1432680-68-6(1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%))